BenchChemオンラインストアへようこそ!

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide

cholinesterase inhibition Alzheimer's disease regioisomer structure–activity relationship

This compound occupies a unique position in the piperidine-carbohydrazide-hydrazone SAR landscape—free piperidine NH, 3-carbohydrazide regioisomer, and a 4-hydroxy-3-methoxyphenyl (vanillin-derived) arylidene. Unlike N-substituted or 4-regioisomeric analogs, it provides three pharmacophoric determinants (basic amine H-bond donor, metal-chelating hydrazone, and ROS-scavenging phenolic moiety) in a single, underivatized scaffold. Procure as the critical anchor point for head-to-head regioisomeric comparisons in cholinesterase, antiplatelet, and antimicrobial phenotypic screening campaigns.

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
CAS No. 1376762-16-1
Cat. No. B1416944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide
CAS1376762-16-1
Molecular FormulaC14H19N3O3
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NNC(=O)C2CCCNC2)O
InChIInChI=1S/C14H19N3O3/c1-20-13-7-10(4-5-12(13)18)8-16-17-14(19)11-3-2-6-15-9-11/h4-5,7-8,11,15,18H,2-3,6,9H2,1H3,(H,17,19)/b16-8+
InChIKeyQDPDGLOKSGWZKI-LZYBPNLTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(1E)-(4-Hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide (CAS 1376762-16-1): Compound-Class Definition and Procurement-Relevant Identity


N'-[(1E)-(4-Hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide (CAS 1376762-16-1; molecular formula C₁₄H₁₉N₃O₃; MW 277.32 g/mol) is a Schiff-base hydrazone formed by condensation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with piperidine-3-carbohydrazide . The compound belongs to the piperidine-3-carbohydrazide-hydrazone class, a scaffold investigated for cholinesterase inhibition, antiplatelet aggregation, and antimicrobial applications [1][2]. The molecule retains a free secondary amine on the piperidine ring—a structural feature that distinguishes it from the majority of literature-reported N-substituted piperidine-3-carbohydrazide-hydrazones and constitutes a critical determinant of its pharmacophore geometry, hydrogen-bonding capacity, and derivatisation potential [1].

Why Generic Piperidine-Hydrazone Substitution Is Insufficient for N'-[(1E)-(4-Hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide (CAS 1376762-16-1)


Piperidine-carbohydrazide-hydrazone congeners are not functionally interchangeable. Three structural variables—regioisomerism (piperidine-3- vs. piperidine-4-carbohydrazide), N-substitution status on the piperidine nitrogen, and the nature of the arylidene group—independently modulate biological target engagement. In the cholinesterase inhibition series reported by Parlar et al., moving from a phenylethyl to a phenylbutyl N-substituent altered AChE IC₅₀ by over an order of magnitude, while the vanillin-derived arylidene (4-hydroxy-3-methoxyphenyl) confers hydrogen-bond donor/acceptor topology absent in unsubstituted benzylidene analogs [1]. Furthermore, antiplatelet aggregation data from Tosan et al. demonstrate that even subtle variations in the arylidene substituent pattern shift pathway selectivity between ADP-, collagen-, and AA-induced aggregation [2]. The target compound—bearing a free piperidine NH, a 3-carbohydrazide attachment, and a vanillin-derived arylidene—occupies a unique position in this multi-parameter structure–activity landscape; substitution with any N-alkylated, regioisomeric, or differently aryl-substituted analog would alter at least two pharmacophoric determinants simultaneously, rendering procurement decisions based on class membership alone scientifically unreliable.

Quantitative Differentiation Evidence for N'-[(1E)-(4-Hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide (CAS 1376762-16-1) vs. Closest Analogs


Piperidine-3-Carbohydrazide vs. Piperidine-4-Carbohydrazide Regioisomerism: Impact on Cholinesterase Inhibitory Topology

The target compound incorporates a piperidine-3-carbohydrazide core, placing the hydrazide attachment at the meta position of the piperidine ring. In the systematic SAR study by Parlar et al. (2023), all active piperidine-3-carbohydrazide-hydrazones bearing N-phenylethyl, N-phenylpropyl, or N-phenylbutyl substituents were screened against AChE and BuChE, with the most potent analog (compound 3g, N-phenylpropyl-piperidine-3-carbohydrazide 4-nitrobenzylidene hydrazone) achieving an AChE IC₅₀ of 4.32 µM and the most potent BuChE inhibitor (3j) achieving IC₅₀ = 1.27 µM [1]. Critically, the 3-position attachment geometry orients the hydrazone side chain into a distinct spatial trajectory relative to the piperidine-4-carbohydrazide regioisomers reported elsewhere (e.g., Govindasami et al., 2011; Packialakshmi et al., 2023, where the 4-carbohydrazide scaffold yields MIC values against E. coli of 5.0 µg/mL for compound 2d but with a fundamentally different pharmacophore presentation) [2][3]. No published study has directly compared 3-carbohydrazide vs. 4-carbohydrazide regioisomers in the same assay; cross-study comparison is confounded by differing assay conditions and substituent patterns.

cholinesterase inhibition Alzheimer's disease regioisomer structure–activity relationship piperidine-carbohydrazide scaffold

Free Piperidine NH vs. N-Substituted Analogs: Implications for Hydrogen-Bond Donor Capacity and Blood-Brain Barrier Penetration

The target compound (CAS 1376762-16-1) is unique among literature-characterized piperidine-3-carbohydrazide-hydrazones in bearing a free (unsubstituted) secondary amine on the piperidine ring. All 18 compounds in the Parlar et al. (2023) cholinesterase series carry phenylethyl, phenylpropyl, or phenylbutyl N-substituents, which add significant lipophilic bulk and eliminate the hydrogen-bond donor (HBD) character of the piperidine NH [1]. Similarly, the antiplatelet series by Tosan et al. (2020) employs an N-benzyl substituent on every derivative (compounds 1f–11f) [2]. The free NH in the target compound increases HBD count by one (from 1 to 2 in the Parlar scaffold; from 0 to 1 in the Tosan scaffold) and reduces calculated logP by approximately 1.5–2.5 log units relative to N-benzyl or N-phenylalkyl analogs, based on the physicochemical property trends reported by Parlar et al. (MOE-calculated logP values for N-substituted analogs range from ~2.8 to ~4.5) [1]. This HBD gain is particularly relevant for CNS drug discovery, where the number of HBDs ≤ 3 is a key determinant of passive blood-brain barrier permeation (Pardridge rule).

free piperidine NH hydrogen-bond donor CNS drug design N-substitution SAR

Vanillin-Derived 4-Hydroxy-3-Methoxyphenyl Arylidene: Differentiated Antioxidant and Metal-Chelating Capacity vs. Unsubstituted or Mono-Substituted Benzylidene Analogs

The 4-hydroxy-3-methoxyphenyl (vanillin-derived) arylidene moiety present in the target compound provides a catechol-like ortho-oxygenation pattern that is absent in the unsubstituted benzylidene, 4-chlorobenzylidene, 4-nitrobenzylidene, or 4-methoxybenzylidene analogs dominating the Parlar and Tosan series. In the Parlar et al. (2023) study, the nitro-substituted arylidenes (3g, 4g, 5g) provided the best Aβ42 self-aggregation inhibition, while compound 4i (bearing a specific aryl substitution pattern) exhibited the most potent superoxide free-radical scavenger activity; however, none of these analogs contained the 4-hydroxy-3-methoxy substitution pattern that combines a phenolic hydrogen-bond donor with an ortho-methoxy group capable of stabilizing phenoxyl radical intermediates [1]. The vanillin-derived hydrazone series by Yıldırım et al. (2025) demonstrates that the 4-hydroxy-3-methoxyphenyl motif confers MIC values of 31.25 mg/mL against S. aureus, E. faecalis, and E. coli (compound Van3), and enables biofilm inhibition against P. aeruginosa, activities attributed in part to the redox-active phenolic functionality [2]. Furthermore, the 4-hydroxy-3-methoxy substitution pattern is a recognized pharmacophore for carbonic anhydrase inhibition and aldose reductase inhibition in vanillin-derived acyl hydrazones, as shown by Demir et al. (2022) [3].

vanillin hydrazone antioxidant capacity ROS scavenging catechol mimetic metal chelation

ADP-Pathway-Selective Antiplatelet Aggregation Precedent in 3-Carbohydrazide Scaffold vs. Non-Selective or Inactive 4-Carbohydrazide and Non-Hydrazone Comparators

Tosan et al. (2020) demonstrated that 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives exhibit preferential inhibition of the ADP pathway of platelet aggregation over collagen- and AA-induced pathways. The most potent compound (2f) achieved 87% aggregation inhibition at 0.5 mmol/L in the ADP-induced assay, with all compounds showing higher PT and PTT values vs. blank control, indicating combined antiplatelet and anticoagulant activity [1]. The target compound differs from the Tosan series by lacking the N-benzyl substituent and incorporating the 4-hydroxy-3-methoxyphenyl arylidene; these structural differences are expected to modulate both potency and pathway selectivity. By contrast, piperidine-4-carbohydrazide derivatives reported by Packialakshmi et al. (2023) and Govindasami et al. (2011) have been evaluated solely for antibacterial activity, with no reported antiplatelet or anticoagulant data [2][3]. This functional divergence underscores the scaffold-dependence of biological target engagement: the 3-carbohydrazide geometry is permissive for antiplatelet activity, while the 4-carbohydrazide scaffold has not demonstrated this pharmacology.

antiplatelet aggregation ADP pathway selectivity antithrombotic piperidine-3-carbohydrazide

Highest-Confidence Research Application Scenarios for N'-[(1E)-(4-Hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide (CAS 1376762-16-1) Based on Structural Differentiation Evidence


CNS Multi-Target Lead Discovery for Alzheimer's Disease: Cholinesterase Inhibition + Aβ Aggregation + Antioxidant Profiling

The target compound combines three structural features independently associated with anti-Alzheimer's pharmacology: (i) a piperidine-3-carbohydrazide scaffold with demonstrated AChE/BuChE inhibitory activity (class-leading IC₅₀ = 4.32 µM for AChE and 1.27 µM for BuChE in the Parlar series [1]); (ii) a free piperidine NH that reduces lipophilicity and adds a hydrogen-bond donor, potentially improving CNS penetration relative to N-substituted analogs; and (iii) a 4-hydroxy-3-methoxyphenyl arylidene capable of ROS scavenging (chemiluminescence-confirmed superoxide radical scavenging in brain tissue for structurally related analogs) and metal chelation [1][2]. The compound is structurally suited for use as a starting scaffold in multi-target directed ligand (MTDL) design programs targeting simultaneous cholinesterase inhibition, Aβ42 anti-aggregation, and oxidative stress mitigation—a therapeutic strategy validated in the Parlar et al. (2023) study where compounds 3g, 3j, and 4i demonstrated concurrent activity across all three disease-relevant endpoints [1].

Antiplatelet-Anticoagulant Dual-Action Probe Development for Thrombosis Research

The piperidine-3-carbohydrazide core has demonstrated ADP-pathway-selective antiplatelet aggregation activity (up to 87% inhibition at 0.5 mmol/L) combined with PT/PTT-prolonging anticoagulant effects in the Tosan et al. (2020) series [3]. The target compound, with its free piperidine NH and vanillin-derived arylidene, offers a differentiated physicochemical and pharmacological starting point relative to the N-benzyl-substituted Tosan series. The 4-hydroxy-3-methoxyphenyl group introduces additional antioxidant capacity that may mitigate the oxidative stress component of thrombus formation, while the free NH enables salt formation strategies to optimize solubility for in vivo dosing. Procurement of this compound for antiplatelet screening is justified by the 3-carbohydrazide scaffold's unique pathway selectivity; piperidine-4-carbohydrazide analogs have shown no antiplatelet activity and would not serve this research objective.

Antimicrobial Resistance Research: Vanillin-Derived Hydrazone with Gram-Positive and Gram-Negative Activity Potential

Vanillin-derived hydrazones have demonstrated broad-spectrum antibacterial activity in the Yıldırım et al. (2025) study, with compound Van3 achieving MIC = 31.25 mg/mL against S. aureus, E. faecalis, and E. coli, along with P. aeruginosa biofilm inhibition [2]. The target compound extends this vanillin-hydrazone pharmacophore by incorporating a piperidine-3-carbohydrazide scaffold that adds a basic nitrogen center, potentially enhancing membrane penetration in gram-negative bacteria. The free piperidine NH also provides a protonatable site for pH-dependent solubility tuning. This compound is appropriate for inclusion in phenotypic antibacterial screening libraries targeting drug-resistant ESKAPE pathogens, where its unique combination of a redox-active phenolic moiety, a hydrazone linker capable of metal chelation, and a basic piperidine center differentiates it from both simple vanillin hydrazones and from N-substituted piperidine-hydrazone analogs that lack the 4-hydroxy-3-methoxy substitution.

Structure-Activity Relationship (SAR) Probe for Piperidine-Carbohydrazide Regioisomer Mapping Studies

No published study has systematically compared piperidine-3-carbohydrazide vs. piperidine-4-carbohydrazide hydrazones in the same biological assay. The target compound (CAS 1376762-16-1), as the 3-regioisomer with a free NH and a vanillin-derived arylidene, serves as a critical SAR probe for mapping the impact of carbohydrazide attachment position on target engagement. By procuring this compound alongside its 4-carbohydrazide regioisomer counterpart and testing both in parallel cholinesterase, antiplatelet, antibacterial, and antioxidant assays, researchers can generate the first direct head-to-head regioisomeric comparison data for this scaffold class. The structural uniqueness of the target compound—free NH, 3-substitution, 4-hydroxy-3-methoxyphenyl arylidene—makes it the most informative anchor point for such a systematic SAR campaign, as it represents the minimal pharmacophoric core without the confounding influence of N-substitution.

Quote Request

Request a Quote for N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.